molecular formula C6H5F7O2 B1306019 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic Acid CAS No. 243139-62-0

4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic Acid

Cat. No. B1306019
M. Wt: 242.09 g/mol
InChI Key: ZKMKCYOZMOVHGJ-UHFFFAOYSA-N
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Description

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic acid is a highly fluorinated organic compound. While the specific compound is not directly discussed in the provided papers, the related chemistry involving fluorinated organic molecules and their unique properties can be inferred. For instance, the presence of multiple fluorine atoms in a molecule typically enhances its chemical stability and alters its physical properties, such as boiling point and solubility .

Synthesis Analysis

The synthesis of fluorinated organic compounds often involves the introduction of fluorine or trifluoromethyl groups into the molecule. In the context of the provided papers, the synthesis of a trifluoromethyl analogue of a bacterial quorum sensing precursor is described, where the trifluoromethyl group is introduced using (trifluoromethyl)trimethylsilane . Although this does not directly describe the synthesis of 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid, it provides insight into the methodologies that could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by strong carbon-fluorine bonds and the potential for unique geometries due to the small size and high electronegativity of fluorine. For example, the structure and bonding in complexes of tris(pentafluorophenyl)borane were studied, showing substantial increases in bond strength upon coordination to a Lewis acid . This information can be extrapolated to understand the molecular structure of 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid, which would likely exhibit strong C-F bonds and a rigid molecular structure.

Chemical Reactions Analysis

Fluorinated compounds participate in various chemical reactions, often exhibiting unique reactivity due to the influence of fluorine atoms. The papers provided do not directly address the reactivity of 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid, but they do discuss reactions involving other fluorinated molecules. For instance, tris(pentafluorophenyl)borane is known to catalyze hydrometallation reactions, alkylations, and aldol-type reactions . These examples suggest that the chemical reactivity of fluorinated compounds can be quite diverse and context-dependent.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are significantly influenced by the presence of fluorine atoms. The study of the enol form of 1,1,1-trifluoro-2,4-pentanedione provides insights into the vibrational frequencies and hydrogen bond strengths in fluorinated molecules . These properties are likely to be relevant to 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid as well, suggesting that it would have unique spectroscopic signatures and potentially strong hydrogen bonding capabilities.

Scientific Research Applications

Microbial Cleavage in Environmental Science

A study by Yu et al. (2019) highlights the biological cleavage of carbon-fluorine bonds in per- and polyfluoroalkyl substances (PFASs) like 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid. This microbial reductive defluorination offers insights into PFAS environmental fate and bioremediation strategies, addressing emerging concerns about PFAS persistence in the environment (Yu et al., 2019).

Synthesis in Organic Chemistry

Grayson and Roycroft (1993) discuss the synthesis of functionalised ten-membered lactones, which involve reactions of compounds related to 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid. This work contributes to understanding acid-catalysed intramolecular reactions in organic synthesis (Grayson & Roycroft, 1993).

Applications in Solid Phase Synthesis

Bleicher, Lutz, and Wuethrich (2000) report the synthesis of phenylfluorenyl based linkers for solid phase synthesis, utilizing compounds structurally related to 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid. Their work indicates the potential for these compounds in enhancing acid stability and facilitating immobilization and modification processes in solid phase synthesis (Bleicher et al., 2000).

Catalysis and Industrial Applications

In the field of catalysis and green chemistry, Al‐Naji et al. (2020) explore the conversion of γ-valerolactone into pentanoic acid, a process in which compounds like 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid could play a role. Their research focuses on using bifunctional catalysts for sustainable chemical manufacturing, indicative of the broader industrial relevance of such compounds (Al‐Naji et al., 2020).

X-ray Imaging Applications

Gopan et al. (2021) synthesized a radiopaque compound, structurally related to 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid, for potential X-ray imaging applications. This highlights the utility of such compounds in the development of new materials for medical imaging technologies (Gopan et al., 2021).

properties

IUPAC Name

4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F7O2/c7-4(5(8,9)10,6(11,12)13)2-1-3(14)15/h1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMKCYOZMOVHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)F)(C(F)(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380256
Record name 4,4-bis(Trifluoromethyl)-4-fluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic Acid

CAS RN

243139-62-0
Record name 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243139-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-bis(Trifluoromethyl)-4-fluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Yu, K Zhang, Z Li, C Ren, J Chen… - … science & technology, 2020 - ACS Publications
The C–F bond is one of the strongest single bonds in nature. Although microbial reductive dehalogenation is well known for the other organohalides, no microbial reductive …
Number of citations: 71 pubs.acs.org
NV Stoletova, AD Moshchenkov… - Helvetica Chimica …, 2021 - Wiley Online Library
Perfluoroalkylated α‐amino acids (PFAAs) are a unique class of compounds for biochemistry and pharmaceutical science. In this context, we report the successful intermolecular …
Number of citations: 8 onlinelibrary.wiley.com
R Kumar, AK Vuppaladadiyam, E Antunes… - Emerging …, 2022 - Elsevier
Emerging contaminants (ECs) represent a small fraction of the large chemical pollution puzzle where a wide variety of potentially hazardous chemicals reach the environment, and new …
Number of citations: 13 www.sciencedirect.com
A Cranwill - 2022 - qspace.library.queensu.ca
Per- and polyfluoroalkyl substances (PFAS) are a group of chemicals used for consumer and industrial applications due to their favourable properties to provide resistance to oil, grease…
Number of citations: 0 qspace.library.queensu.ca
JP Hnatko - 2020 - search.proquest.com
In situ bioremediation (ISB) is a commonly employed remedy for chlorinated solvent contaminated groundwater. Tetrachloroethene (PCE) and trichloroethene (TCE) ISB utilizes …
Number of citations: 1 search.proquest.com
A Cranwill - 2022 - search.proquest.com
Per-and polyfluoroalkyl substances (PFAS) are a group of chemicals used for consumer and industrial applications due to their favourable properties to provide resistance to oil, grease, …
Number of citations: 1 search.proquest.com
CDM Smith - 2020 - apps.dtic.mil
14. ABSTRACT The overall goal of this research was to develop and assess oxidative electrocatalytic and reductive catalytic approaches for treatment of per-and polyfluoroalkyl …
Number of citations: 0 apps.dtic.mil

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